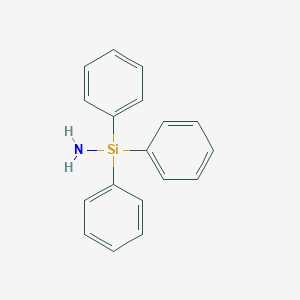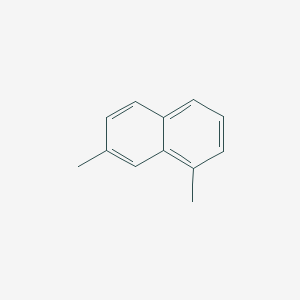
1,7-Dimetilnaftaleno
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,7-dimethylnaphthalene has been explored through various chemical reactions, including improved preparation methods that serve as precursors for further chemical transformations. Notably, Granzhan et al. (2006) presented an improved preparation of 1,7-dimethylnaphthalene used to synthesize diazoniahexacyclic salts with significant photopersistence and fluorescence emission properties, indicating the influence of reaction conditions on the formation of specific isomers (Granzhan, Bats, & Ihmels, 2006).
Molecular Structure Analysis
The molecular structure of 1,7-dimethylnaphthalene and its derivatives has been a subject of interest, particularly in understanding the steric effects and molecular distortions caused by the addition of methyl groups. Investigations through X-ray diffraction and neutron diffraction studies have shed light on the hindrance of methyl group librations and the overall molecular distortions within such compounds, providing insight into their structural behavior under various conditions (Wilson & Nowell, 2000).
Chemical Reactions and Properties
1,7-Dimethylnaphthalene undergoes a variety of chemical reactions, reflecting its chemical properties and reactivity. The thermal reaction behavior, the influence of water and catalysts, and the product distribution from such reactions highlight the compound's reactivity and the role of specific conditions in influencing the outcomes. For instance, the distribution of products from thermal reactions of dimethylnaphthalene derivatives has been shown to be influenced significantly by the presence of catalysts and reaction conditions, indicating complex reaction pathways and the formation of various isomers (Smith & Batts, 1992).
Physical Properties Analysis
The study of physical properties, such as the effects of steric hindrance on molecular motions and the crystal structure of dimethylnaphthalene derivatives, provides valuable insights into the behavior of these molecules under different conditions. Investigations into the crystal structure and strain-energy minimization calculations have highlighted the molecular distortions and the impact of methyl group interactions on the compound's physical characteristics (Bright, Maxwell, & Boer, 1973).
Aplicaciones Científicas De Investigación
Síntesis Orgánica
1,7-Dimetilnaftaleno: se utiliza en química orgánica como precursor para sintetizar diversas moléculas complejas. Su estructura permite reacciones en diferentes posiciones del anillo aromático, lo que lo convierte en un material de partida versátil para la construcción de compuestos basados en naftaleno con posibles aplicaciones en productos farmacéuticos y agroquímicos .
Ciencia de Materiales
En ciencia de materiales, This compound se puede utilizar para crear nuevos materiales poliméricos. Debido a su estructura aromática, puede impartir rigidez y estabilidad térmica cuando se incorpora a polímeros, lo que es beneficioso para desarrollar materiales avanzados para la industria aeroespacial y la electrónica .
Investigación Farmacéutica
This compound: puede desempeñar un papel en la investigación farmacéutica como un andamiaje para el desarrollo de fármacos. Su estructura podría modificarse para producir compuestos que interactúen con objetivos biológicos, como enzimas o receptores, lo que lleva al descubrimiento de nuevos agentes terapéuticos .
Estudios Ambientales
Los estudios ambientales utilizan This compound como marcador en el análisis de hidrocarburos aromáticos policíclicos (HAP) en muestras como sedimentos. Su presencia puede indicar niveles de contaminación y ayudar a evaluar el impacto ambiental de las actividades industriales .
Química Analítica
En química analítica, This compound se utiliza como estándar para calibrar instrumentos como cromatógrafos de gases. Ayuda a la determinación precisa de otras sustancias dentro de una muestra al proporcionar un punto de referencia para los tiempos de retención y los factores de respuesta .
Aplicaciones Industriales
Industrialmente, This compound puede estar involucrado en la producción de colorantes, resinas y otros productos químicos derivados del naftaleno. Sus grupos metilo pueden experimentar diversas reacciones químicas, contribuyendo a la síntesis de productos químicos industriales con propiedades específicas .
Mecanismo De Acción
Target of Action
1,7-Dimethylnaphthalene is an organic compound The primary targets of this compound are not well-documented in the literature
Biochemical Pathways
The specific biochemical pathways affected by 1,7-Dimethylnaphthalene are currently unknown
Pharmacokinetics
It is known that the compound is soluble in water at a concentration of 115 mg/L at 25°C . This solubility could influence its bioavailability, distribution, and excretion in the body.
Action Environment
The action, efficacy, and stability of 1,7-Dimethylnaphthalene can be influenced by various environmental factors. For instance, its solubility in water suggests that it could be more readily absorbed and distributed in aqueous environments . Additionally, factors such as temperature, pH, and the presence of other substances could potentially affect its stability and activity.
Safety and Hazards
Propiedades
IUPAC Name |
1,7-dimethylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12/c1-9-6-7-11-5-3-4-10(2)12(11)8-9/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUWFVKLHHEKGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073197 | |
| Record name | 1,7-Dimethylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 1,7-Dimethylnaphthalene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15237 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0084 [mmHg] | |
| Record name | 1,7-Dimethylnaphthalene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15237 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
575-37-1 | |
| Record name | 1,7-Dimethylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=575-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,7-Dimethylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,7-DIMETHYLNAPHTHALENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60773 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,7-Dimethylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,7-dimethylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.530 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,7-DIMETHYLNAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TRF323Y1QW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key applications of 1,7-dimethylnaphthalene in chemical research?
A1: 1,7-Dimethylnaphthalene serves as a valuable building block in organic synthesis. For instance, it acts as a precursor in the synthesis of diazoniahexacyclic salts, specifically 4a,14a-diazoniaanthra[1,2-a]anthracene and 13a,16a-diazoniahexaphene. [] These salts possess unique photophysical properties, making them potentially useful in materials science. Additionally, 1,7-dimethylnaphthalene plays a role in understanding reaction mechanisms, particularly in the context of electrophilic aromatic substitution reactions. []
Q2: How does the structure of 1,7-dimethylnaphthalene influence its reactivity in electrophilic aromatic substitution reactions?
A2: Studies on protiodetritiation of dimethylnaphthalenes, including 1,7-dimethylnaphthalene, reveal interesting deviations from additivity in methyl substituent effects. [] The enhanced reactivity observed in 1,7-dimethylnaphthalene, compared to what would be predicted based on individual methyl group contributions, suggests a decrease in bond fixation. This phenomenon might stem from increased electron supply from the two methyl groups or steric factors influencing the naphthalene nucleus shape.
Q3: Can you elaborate on the isomerization observed during the detritiation of 1,8-dimethylnaphthalene to form 1,7-dimethylnaphthalene?
A3: During protiodetritiation in anhydrous trifluoroacetic acid, 1,8-dimethylnaphthalene undergoes an intriguing isomerization to form 1,7-dimethylnaphthalene. [] This transformation is attributed to a sterically accelerated 1,2-methyl shift, marking the first observation of such a shift during hydrogen exchange studies. This finding highlights the importance of steric factors in influencing reaction pathways, particularly in substituted naphthalene systems.
Q4: How is 1,7-dimethylnaphthalene utilized in the study of complex mixtures like asphalt?
A4: In materials science, 1,7-dimethylnaphthalene serves as a model compound representing naphthene aromatics in asphalt research. [] Molecular simulations incorporating 1,7-dimethylnaphthalene alongside other representative molecules provide valuable insights into asphalt properties like density, isothermal compressibility, and glass transition behavior. Such simulations contribute to a deeper understanding of asphalt's macroscopic behavior based on its molecular composition.
Q5: What analytical techniques are commonly employed to identify and quantify 1,7-dimethylnaphthalene?
A5: Gas chromatography (GC) coupled with techniques like flame ionization detection (FID) or mass spectrometry (MS) are commonly used for the identification and quantification of 1,7-dimethylnaphthalene, especially in complex mixtures. [, , ] These methods allow for the separation and detection of individual components within a mixture based on their physical and chemical properties.
Q6: Are there any notable applications of 1,7-dimethylnaphthalene in industrial processes?
A6: Research indicates that 1,7-dimethylnaphthalene, along with other dimethylnaphthalene isomers, finds application in the production of polyfunctional dimethylnaphthalene formaldehyde resins. [] These resins, known for their high reactivity, serve as versatile starting materials for further chemical modifications, potentially finding applications in various industrial sectors.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

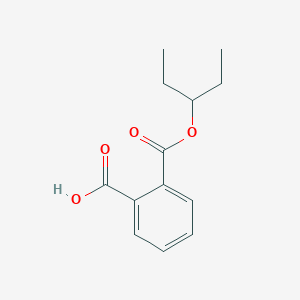
![3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde](/img/structure/B47023.png)
![7-Hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B47026.png)
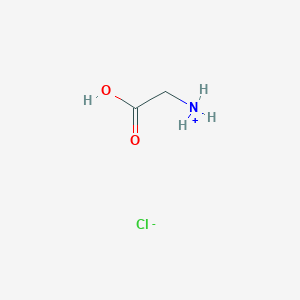
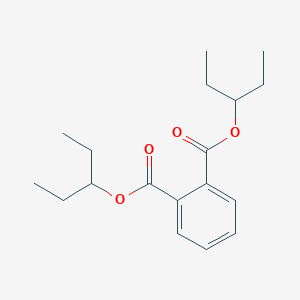
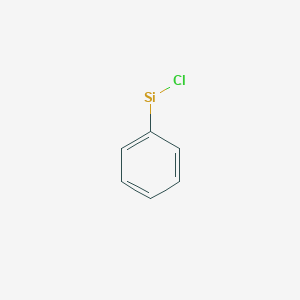
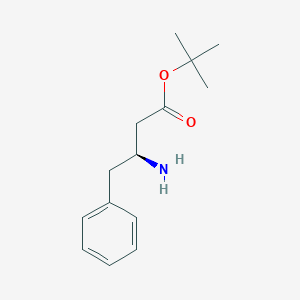
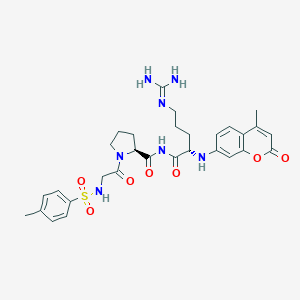

![Formic acid, compd. with 2,2'-oxybis[N,N-dimethylethanamine] (1:1)](/img/structure/B47043.png)

